Product packaging for Mecaot(Cat. No.:CAS No. 113789-43-8)

Mecaot

Cat. No.: B058293
CAS No.: 113789-43-8
M. Wt: 1074.3 g/mol
InChI Key: QGWBGSISQDGWFE-UJFKYAOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecaot is a potent and highly selective small-molecule inhibitor targeting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. Its primary research value lies in elucidating the HGF/c-Met signaling pathway, which is critically implicated in tumorigenesis, metastasis, and angiogenesis across various cancer types, including hepatocellular, gastric, and non-small cell lung carcinomas. This compound exerts its mechanism by competitively binding to the ATP-binding site of c-Met, effectively inhibiting its autophosphorylation and subsequent downstream activation of key effectors such as the MAPK and PI3K/Akt pathways. This targeted inhibition makes it an essential pharmacological tool for investigating mechanisms of oncogenic dependency, exploring combination therapies, and studying acquired resistance in vitro and in vivo. Researchers utilize this compound to dissect cellular proliferation, migration, and invasion processes, providing critical insights for the preclinical development of novel targeted cancer therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H75N11O12S2 B058293 Mecaot CAS No. 113789-43-8

Properties

CAS No.

113789-43-8

Molecular Formula

C49H75N11O12S2

Molecular Weight

1074.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H75N11O12S2/c1-6-28(5)41-47(71)55-31(13-14-37(50)62)43(67)56-34(22-38(51)63)44(68)58-35(48(72)60-19-7-8-36(60)46(70)57-32(20-26(2)3)42(66)53-24-39(52)64)25-73-74-49(17-15-27(4)16-18-49)23-40(65)54-33(45(69)59-41)21-29-9-11-30(61)12-10-29/h9-12,26-28,31-36,41,61H,6-8,13-25H2,1-5H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,66)(H,54,65)(H,55,71)(H,56,67)(H,57,70)(H,58,68)(H,59,69)/t27?,28-,31-,32-,33-,34-,35-,36-,41?,49?/m0/s1

InChI Key

QGWBGSISQDGWFE-UJFKYAOLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCC(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCC(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Synonyms

1'-(1'-thio-4'-methylcyclohexane)acetic acid oxytocin
MeCAOT
oxytocin, 1'-(1'-thio-4'-methylcyclohexane)acetic acid-

Origin of Product

United States

Chemical Synthesis and Structural Characteristics of Mecaot

Methodological Approaches to the Laboratory Synthesis of [1'-(1'-thio-4'-methylcyclohexane)-acetic acid1]-Oxytocin (MeCAOT)

The laboratory synthesis of a complex peptide analog like this compound would primarily be accomplished through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. bachem.com

Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the stepwise assembly of amino acids to form a peptide chain, which is covalently attached to an insoluble polymer support. bachem.com This technique simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.com For the synthesis of this compound, an oxytocin (B344502) analog, a suitable resin, such as a Wang or Merrifield resin, would be selected as the solid support.

The synthesis would commence with the attachment of the C-terminal amino acid of oxytocin, Leucine (B10760876), to the resin. Subsequently, the peptide chain would be elongated in a stepwise manner by the sequential addition of protected amino acids according to the oxytocin sequence. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group (commonly the Fmoc or Boc group) and the coupling of the next protected amino acid. peptide.com

Table 1: Exemplary Step-wise Process in Solid-Phase Peptide Synthesis of an Oxytocin Analog

StepProcedurePurpose
1Resin SwellingPrepares the resin for the first amino acid attachment by expanding the polymer matrix.
2First Amino Acid AttachmentCovalently links the C-terminal amino acid (e.g., Fmoc-Leu-OH) to the solid support.
3DeprotectionRemoves the temporary Nα-protecting group (e.g., Fmoc) to expose the free amine for the next coupling reaction.
4Amino Acid CouplingActivates and couples the subsequent protected amino acid in the sequence.
5Repetition of Steps 3 & 4The deprotection and coupling cycle is repeated until the desired peptide sequence is assembled.
6Final DeprotectionRemoves the Nα-protecting group from the final amino acid.
7Cleavage and Side-Chain DeprotectionReleases the completed peptide from the resin and removes all side-chain protecting groups.
8PurificationIsolates the target peptide from impurities using techniques like reverse-phase HPLC.

This table represents a generalized workflow for SPPS and would be adapted for the specific synthesis of this compound.

The incorporation of the 1'-(1'-thio-4'-methylcyclohexane)-acetic acid moiety at the N-terminus of the oxytocin peptide chain is a critical and challenging step. This β,β-disubstituted moiety introduces significant steric hindrance, which can impede the coupling reaction. To overcome this, specialized coupling reagents and conditions would be necessary.

The synthesis of bioactive peptides containing β-amino acids is a promising strategy for creating new medicinal compounds with unique properties. nih.gov The insertion of such unnatural amino acids can influence their conformation, biological activity, and metabolic stability. nih.gov

Strategies to facilitate the coupling of sterically hindered moieties include:

Use of High-Activity Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) would be employed to enhance the rate and efficiency of the amide bond formation.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help to increase the yield of the desired product.

Microwave-Assisted Synthesis: The application of microwave energy can accelerate the coupling reaction and improve yields, particularly for difficult couplings. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization

Following the synthesis and purification of this compound, a comprehensive characterization would be essential to confirm its identity, purity, and structural integrity. This would involve a combination of advanced spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) would be the primary method for assessing the purity of the synthesized this compound. researchgate.netnih.gov The peptide would be injected onto a C18 column and eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would provide a precise mass measurement, which should correspond to the calculated theoretical mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy would be employed to elucidate the detailed atomic-level structure of this compound. nih.gov Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) would be used to assign the proton resonances of the amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.

Table 2: Illustrative Analytical Data for a Hypothetical this compound Sample

Analytical TechniqueParameterExpected Result
RP-HPLCPurity>95% (as determined by peak area integration)
Mass Spectrometry (ESI-MS)[M+H]⁺Corresponds to the calculated molecular weight of this compound
¹H NMRChemical Shifts and Coupling ConstantsA unique set of signals consistent with the amino acid sequence and the N-terminal modification.
Amino Acid AnalysisAmino Acid RatiosProportions of amino acids consistent with the oxytocin sequence.

This table presents hypothetical data that would be expected from the analysis of a successfully synthesized and purified this compound sample.

Conformational Analysis of this compound in Solution and its Implications for Receptor Interaction

The three-dimensional conformation of this compound in solution is a critical determinant of its biological activity, as it dictates how the molecule interacts with its target receptor. libretexts.org Conformational analysis aims to understand the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org The introduction of the bulky and relatively rigid 1'-(1'-thio-4'-methylcyclohexane)-acetic acid group at the N-terminus would be expected to significantly influence the conformational landscape of the oxytocin peptide.

Computational modeling and experimental techniques would be used to investigate the solution conformation of this compound. nd.edu Molecular dynamics simulations could provide insights into the dynamic behavior of the molecule in a solvent environment, highlighting preferred conformations. nih.gov Experimentally, NMR spectroscopy, particularly the analysis of NOE data, would provide distance restraints that can be used to calculate a family of solution structures. nd.edu

The binding of a ligand, such as this compound, to its receptor is a highly specific interaction that depends on the complementary shapes and chemical properties of both molecules. The conformational preferences of this compound would directly impact its binding affinity for the oxytocin receptor. A conformation that presents the key pharmacophoric groups in an orientation that is favorable for receptor binding would likely result in high affinity and potent biological activity. nih.govnih.gov Conversely, if the N-terminal modification induces a conformation that is incompatible with the receptor's binding pocket, a decrease in or loss of activity would be expected.

Pharmacological Profile of Mecaot As an Oxytocin Receptor Antagonist

Ligand Binding Studies and Affinity Profiling

Ligand binding studies are crucial for characterizing the interaction between a compound and its target receptor, providing insights into its affinity and potency.

Determination of Dissociation Constants (Ki) at Oxytocin (B344502) Receptors

The dissociation constant (Ki) is a fundamental measure of a ligand's affinity for a receptor, representing the concentration at which half of the receptor binding sites are occupied. For oxytocin receptor antagonists, Ki values are typically determined through competitive radioligand binding assays, where the antagonist competes with a known radiolabeled oxytocin agonist for binding to the OTR. A lower Ki value indicates a higher affinity of the antagonist for the receptor.

Receptor Selectivity Assessments Against Related G Protein-Coupled Receptors

Receptor selectivity is critical for understanding a compound's specificity and minimizing off-target effects. The oxytocin receptor belongs to the G protein-coupled receptor (GPCR) superfamily and shares structural and functional similarities with other receptors, particularly those in the vasopressin receptor family (V1a, V1b, V2) atamanchemicals.com. Assessing selectivity involves evaluating a compound's binding affinity and functional activity at the target receptor compared to other related receptors.

While the antagonistic action of MeCAOT against oxytocin has been observed, comprehensive data detailing its selectivity profile against other GPCRs, including the vasopressin receptors, are not found in the current search results. Studies on oxytocin receptor antagonists generally aim for high selectivity to avoid undesirable effects mediated by other closely related receptors atamanchemicals.com.

In Vitro Functional Antagonism in Cellular Assays

In vitro functional assays evaluate the ability of an antagonist to inhibit the downstream signaling pathways activated by an agonist in a cellular context.

Inhibition of Oxytocin-Induced Signaling Pathways

Oxytocin exerts its physiological effects by binding to the oxytocin receptor, which is a G protein-coupled receptor primarily signaling through Gq and Gi proteins semanticscholar.org. Activation of the OTR typically leads to an increase in intracellular calcium (Ca2+) levels, activation of phospholipase C (PLC), and subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These events can trigger various cellular responses, including smooth muscle contraction and modulation of neuronal activity researchgate.net. Oxytocin signaling can also involve the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways drugbank.com.

As an oxytocin receptor antagonist, this compound is expected to inhibit these oxytocin-induced signaling pathways. For instance, its observed ability to impair social memory in rats suggests an inhibition of oxytocin's central nervous system effects yigyoolychemicals.comwikipedia.org. However, specific in vitro data detailing the precise mechanisms or the extent of this compound's inhibition of these cellular signaling pathways (e.g., inhibition of Ca2+ mobilization, IP3 production, or ERK phosphorylation) in controlled cellular assays are not available in the provided information.

Dose-Response Characterization of Antagonistic Potency

Dose-response curves are essential for quantifying the potency of an antagonist and determining its pharmacological characteristics. For a competitive antagonist, increasing concentrations of the antagonist typically cause a rightward shift in the agonist's dose-response curve, indicating that higher concentrations of the agonist are required to achieve the same effect drugbank.com. The potency of an antagonist can be expressed as an IC50 (half-maximal inhibitory concentration) in functional assays or a pA2 value, which is derived from Schild plot analysis for competitive antagonists.

While this compound's antagonistic effect has been described as dose-dependent in some behavioral contexts wikipedia.org, specific dose-response characterization data from in vitro cellular assays (e.g., inhibition of oxytocin-induced contraction in isolated tissues or inhibition of oxytocin-stimulated intracellular signaling in cell lines) are not detailed in the provided search results. Such data would typically involve exposing cells or tissues to varying concentrations of oxytocin in the presence and absence of different concentrations of this compound to construct full dose-response curves and derive quantitative potency measures researchgate.net.

Neurobiological Mechanisms of Mecaot Action in Preclinical Models

Modulation of Social Memory and Recognition in Rodent Paradigms

Studies utilizing rodent models, which are fundamental in social memory research, have provided key insights into MeCAOT's capabilities. nih.govresearchgate.net These animals naturally exhibit social recognition, typically demonstrated by a decreased investigation time of a familiar conspecific compared to a novel one. researchgate.net This behavior forms the basis of paradigms used to test compounds that may affect social memory. nih.gov

In preclinical research, this compound, a peripheral oxytocin (B344502) antagonist, has been observed to improve social memory in rats. researchgate.net This suggests that by acting on the oxytocin system, this compound can enhance the processes underlying the ability to remember and recognize a previously encountered individual. Pharmacological studies have shown that while the neuropeptide oxytocin can have varied effects on social memory depending on factors like dosage, its antagonists can produce more consistent outcomes in facilitating this cognitive function. researchgate.net The ability of this compound to enhance social memory points to a complex regulatory role for the oxytocinergic system in social cognition, where peripheral antagonism can lead to a facilitation of memory. researchgate.netscirp.orgscirp.org

Interestingly, administration of oxytocin itself has been found to disrupt social memory in rats across a wide range of doses. researchgate.netresearchgate.net This phenomenon, where a neuropeptide known for its pro-social functions induces amnesia for social recognition, highlights the complexity of its modulatory role. researchgate.net Research has demonstrated that this compound is effective in antagonizing this amnestic effect of oxytocin. researchgate.netresearchgate.net When co-administered, this compound was able to counteract the oxytocin-induced deficit in social recognition, restoring the animals' ability to remember familiar conspecifics. This finding underscores this compound's function as an oxytocin antagonist and suggests its potential to modulate social memory, particularly by mitigating the impairing effects of excessive oxytocinergic stimulation. researchgate.netresearchgate.net

Table 1: Effects of this compound on Social Memory in Rodents

Experimental Condition Compound(s) Administered Observed Effect on Social Memory Reference
Baseline Social Memory This compound Improvement/Facilitation researchgate.net
Oxytocin-Induced Amnesia Oxytocin Disruption/Impairment researchgate.netresearchgate.net
Rescue from Amnesia Oxytocin + this compound Antagonism of amnestic effect; Restoration of social memory researchgate.netresearchgate.net

Investigation of this compound's Receptor-Mediated Effects on Neuronal Activity

The behavioral effects of this compound are understood to be mediated through its interaction with specific receptors in the brain. As an oxytocin antagonist, its primary mechanism of action is blocking oxytocin receptors, thereby preventing the endogenous ligand, oxytocin, from exerting its typical effects on neuronal activity. scirp.orgscirp.org This receptor-mediated action is crucial for its influence on the complex processes of synaptic communication and neural network function.

Synaptic plasticity, the activity-dependent modification of the strength of synaptic transmission, is a fundamental mechanism for learning and memory. nih.gov Processes like long-term potentiation (LTP), a strengthening of synapses, and long-term depression (LTD), a weakening of synapses, are critical for the formation of memory traces within neural circuits. khanacademy.org The neuropeptide oxytocin plays a significant role in modulating synaptic plasticity in brain regions crucial for social memory, such as the hippocampus and amygdala. scirp.orgscirp.org Studies have shown that oxytocin can enhance the strength of synaptic transmission and modulate the induction of LTP. scirp.org

By acting as an oxytocin antagonist, this compound is hypothesized to influence synaptic plasticity by blocking these oxytocinergic effects. Its action at the receptor level would prevent oxytocin from modulating synaptic strength, thereby altering the conditions under which LTP and LTD can occur in circuits relevant to social recognition. scirp.org This interference with oxytocin-dependent plasticity is a likely cellular mechanism underlying this compound's observed effects on social memory. scirp.orgscirp.org

Neuronal excitability, or the likelihood of a neuron firing an action potential, is a key determinant of brain function and is regulated by a variety of ion channels and neurotransmitter inputs. nih.govnih.gov Neuromodulators, including neuropeptides like oxytocin, can profoundly alter the excitability of neurons and entire neural networks, often through G-protein coupled receptors that initiate intracellular signaling cascades. nih.gov These changes in excitability can affect the pattern of action potential firing and the synchronization of neuronal activity into network oscillations, which are critical for information processing and cognition.

The action of this compound at oxytocin receptors would block the modulatory influence of oxytocin on neuronal excitability. Oxytocin is known to regulate neuronal activity in various brain regions. scirp.org By preventing this regulation, this compound can alter the firing properties of individual neurons and the collective, rhythmic activity of neural circuits. This modulation of excitability and network function in specific brain areas involved in social processing is another plausible mechanism through which this compound produces its behavioral effects.

Identification of Neural Substrates Underlying this compound's Behavioral Effects

To understand how this compound's molecular actions translate into behavioral changes, it is crucial to identify the specific brain regions and neural circuits involved. Research on oxytocin's role in social memory provides a map of the likely neural substrates for this compound's effects. Key brain areas that are rich in oxytocin receptors and have been implicated in social recognition include the medial preoptic area of the hypothalamus, the lateral septum, the amygdala, and the hippocampus. researchgate.netscirp.orgscirp.org

Studies have shown that local injections of oxytocin or its antagonists into these specific regions can modulate social memory. scirp.orgscirp.org For instance, the medial preoptic area has been identified as a site where oxytocin antagonists, conceptually similar to this compound, can impair social memory. scirp.orgscirp.org The hippocampus, particularly the CA2/CA3 regions, and the medial amygdala are also critical for the discrimination of social stimuli and are regulated by oxytocin. scirp.org Therefore, it is highly probable that this compound exerts its facilitatory and reversal effects on social memory by acting on oxytocin receptors within this distributed neural network, which is essential for processing social cues and forming stable social memories. researchgate.netnih.gov

Table 2: Potential Neural Substrates for this compound Action

Brain Region Implicated Role in Social Behavior Putative Mechanism of this compound Action
Medial Preoptic Area Regulation of social memory Blockade of oxytocin receptors modulating memory formation
Lateral Septum Processing of social information and memory Alteration of network activity by antagonizing oxytocin
Amygdala Processing emotional and social salience, social recognition Interference with oxytocin-mediated modulation of emotional memory
Hippocampus (CA2/CA3) Formation and consolidation of social recognition memory Inhibition of oxytocin-dependent synaptic plasticity

Compound "this compound" Not Identified in Scientific Literature

An extensive search of scientific databases and publicly available information has yielded no results for a chemical compound named "this compound." As such, there is no scientific data available to generate an article on its neurobiological mechanisms, its role in social memory modulation, or its interactions with endogenous neurotransmitter systems in preclinical models.

Without any foundational scientific information on the existence and properties of "this compound," it is not possible to provide an accurate and informative article that adheres to the requested scientific and professional standards. The detailed outline provided, including subsections on specific brain regions and neurotransmitter interactions, cannot be addressed without verifiable research findings.

Therefore, the subsequent sections of the requested article focusing on the neurobiological mechanisms of "this compound" cannot be developed. Further investigation into the correct name or classification of the compound of interest is necessary before any scientifically accurate content can be produced.

Methodological Advancements in Mecaot Research

Refined Behavioral Paradigms for Assessing Social Memory in Rodents

Assessing social memory in rodents is crucial for understanding the impact of compounds like MeCAOT. Early research on this compound utilized established behavioral paradigms to evaluate its effects. For instance, studies demonstrated that this compound improved social memory in rats when this memory was impaired by oxytocin (B344502) administration wikipedia.org. This was typically observed through changes in olfactory investigation patterns.

Modern behavioral paradigms offer greater specificity and control, allowing for the dissection of different facets of social memory, such as social recognition, social learning, and memory for social hierarchies ctdbase.org. Key advancements include:

Two-Trial Social Recognition Paradigm: This widely used method leverages the natural tendency of rodents to investigate novel conspecifics more than familiar ones. The "receiver" animal is first exposed to a social stimulus (familiarization trial), and then, after a delay, encounters both the familiar and a novel social stimulus in a recognition trial. A longer investigation time of the novel stimulus indicates intact social recognition memory nih.govdatacommons.orgfishersci.ca. This paradigm can be adapted to study short-term or long-term memory by varying the inter-trial interval fishersci.ca.

Three-Chamber Test: This paradigm is versatile for assessing social interest, social novelty preference, and social memory. It typically involves a central chamber connected to two side chambers, one containing a novel conspecific and the other an inanimate object, or later, a familiar conspecific and a novel one sigmaaldrich.comresearchgate.net. The time spent interacting with each stimulus provides insights into social preference and memory.

Social Habituation/Dishabituation Paradigms: These tests involve repeated presentations of a social stimulus, leading to a decrease in investigation (habituation). The introduction of a novel social stimulus should then elicit renewed investigation (dishabituation), indicating memory of the familiar stimulus ctdbase.orgsigmaaldrich.comnih.gov. This can also be adapted to olfactory cues, where animals are habituated to a social odor and then presented with novel social or non-social odors sigmaaldrich.com.

These refined paradigms, coupled with precise measurement of investigation times and other social behaviors, provide robust platforms for evaluating the impact of pharmacological agents like this compound on social memory formation and retrieval.

Table 1: Common Behavioral Paradigms for Assessing Social Memory in Rodents

ParadigmPrimary Measured BehaviorKey Application
Two-Trial Social RecognitionInvestigation timeSocial recognition memory (short-term & long-term)
Three-Chamber TestTime spent in chambersSocial interest, novelty preference, social memory
Social Habituation/DishabituationInvestigation time changesSocial recognition, olfactory discrimination

Advanced Electrophysiological Techniques for Probing Neuronal Circuits

While early studies on this compound focused on behavioral outcomes, understanding its mechanism of action requires probing the underlying neural circuits. Advanced electrophysiological techniques allow for the direct measurement of neuronal activity and synaptic plasticity, offering insights into how oxytocin and its antagonists modulate brain function related to social memory.

These techniques include:

In vivo Electrophysiology: This involves recording the electrical activity of neurons in the brains of awake, behaving animals. Techniques like single-unit recordings can identify specific neurons that respond to social stimuli or are modulated by oxytocin signaling nih.gov. Local field potentials (LFPs) can capture synchronized activity across neuronal populations.

Patch-Clamp Electrophysiology: Used in brain slices or in vivo, patch-clamp allows for precise measurement of ion channel activity and synaptic currents in individual neurons. This technique is critical for understanding the cellular mechanisms by which oxytocin or this compound alter neuronal excitability and synaptic transmission.

Multi-Electrode Arrays (MEAs): These arrays allow for simultaneous recording from hundreds or thousands of neurons across multiple brain regions, providing a more comprehensive view of network activity during social interactions. This is particularly valuable for mapping the distributed neural circuits involved in social memory and how they are influenced by oxytocin signaling.

Research has shown that oxytocin receptor (OXTR) activation facilitates neuronal communication and modulates synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in brain regions critical for social memory, including the hippocampus (e.g., CA2/CA3 regions) and medial amygdala researchgate.netnih.gov. Electrophysiological studies have demonstrated that oxytocin can enhance performance monitoring for social mistakes, suggesting its role in salience attribution to social cues. These techniques would be instrumental in elucidating how this compound, as an oxytocin antagonist, influences these specific neural activities and synaptic changes.

Table 2: Electrophysiological Techniques in Oxytocin/MeCAOT Research

TechniqueMeasured ActivityApplication in Social Memory Research
Single-unit recordingsAction potentials of individual neuronsIdentifying social stimulus-responsive neurons, neural coding of social cues
Patch-clampIon channel currents, synaptic potentialsUnderstanding cellular mechanisms of oxytocin modulation, synaptic plasticity
Multi-electrode arraysPopulation activity, network oscillationsMapping distributed social memory circuits, inter-regional communication

Application of Optogenetic and Chemogenetic Approaches in Decoding Neural Pathways

Optogenetic and chemogenetic techniques represent significant advancements in neuroscience, enabling precise control over specific neuronal populations or pathways. These "state-of-the-art" tools are increasingly applied to dissect the complex neural circuits underlying social behaviors and the role of neuropeptides like oxytocin. Their application in this compound research, or research on similar oxytocin antagonists, would provide causal links between specific neural activity and behavioral outcomes.

Optogenetics: This technique involves genetically modifying specific neurons to express light-sensitive ion channels or pumps. By delivering light to these neurons, researchers can precisely activate or inhibit their activity with millisecond temporal resolution. For instance, optogenetic stimulation of oxytocinergic neurons in the paraventricular nucleus (PVN) has been shown to increase prosocial behavior, while their inhibition can decrease social interaction. Similarly, optogenetic manipulation of specific pathways, such as the mPFC-BLA pathway, has been shown to impair social recognition.

Chemogenetics (DREADDs - Designer Receptors Exclusively Activated by Designer Drugs): Chemogenetics uses engineered receptors that are activated only by specific synthetic ligands (e.g., CNO). This allows for sustained activation or inhibition of targeted neurons over longer periods (minutes to hours). Chemogenetic inhibition of oxytocin neurons in the PVN has been demonstrated to abolish social isolation-dependent modifications of synaptic efficacy and behavior, highlighting the crucial role of oxytocin signaling in motivated social behavior. Furthermore, chemogenetic targeting strategies have been employed to manipulate neuronal activity in studies investigating oxytocin's role in social recognition memory circuits, such as the CA2 region of the hippocampus researchgate.net.

The integration of these techniques with behavioral paradigms and electrophysiology allows researchers to:

Identify specific neuronal populations and circuits modulated by oxytocin and its antagonists.

Determine the causal role of these circuits in social memory and other social behaviors.

Unravel the precise mechanisms by which compounds like this compound exert their effects by manipulating specific elements of the oxytocin system.

These advanced tools are instrumental in moving beyond correlational findings to establish causal relationships between neural circuit activity, oxytocin signaling, and complex social behaviors, providing a powerful framework for future this compound research.

Table 3: Optogenetic and Chemogenetic Approaches in Oxytocin Research

TechniqueMechanism of ActionApplication in Social Memory Research
OptogeneticsLight-activated ion channels/pumpsPrecise, rapid control of specific neuron activity; dissecting circuit causality
ChemogeneticsDesigner receptors activated by synthetic drugsSustained modulation of specific neuron activity; exploring circuit function

Translational Implications and Future Directions in Chemical Neuroscience

MeCAOT as a Tool for Elucidating Oxytocin (B344502) Receptor Function in Health and Disease

This compound functions as a synthetic antagonist of the oxytocin receptor, providing a valuable pharmacological probe to investigate the endogenous oxytocin system. By blocking the effects of naturally occurring oxytocin, this compound allows researchers to discern the specific contributions of OTR activation to various biological processes. Early research has demonstrated that administration of synthetic oxytocin antagonists, including this compound, can impair social memory in rats. scirp.org This finding highlights this compound's utility in dissecting the neural mechanisms underlying social cognition and behavior.

The oxytocin system is broadly implicated in a range of functions, including social bonding, trust, empathy, fear regulation, and reproductive processes such as parturition and lactation. wikipedia.orgdrugbank.comwikipedia.orgresearchgate.netfrontiersin.org By selectively interfering with OTR signaling, this compound helps to reveal the direct involvement of oxytocin in these complex behaviors. For instance, understanding how OTR antagonism affects social memory can provide insights into conditions characterized by social deficits, such as autism spectrum disorders, where oxytocin system alterations are hypothesized to play a role. thetransmitter.orgnih.govmedchemexpress.com

The use of compounds like this compound is critical for establishing causality between oxytocin signaling and specific physiological or behavioral outcomes, moving beyond correlational observations. This antagonistic action allows for the exploration of OTR function in both healthy states, to understand normal physiological roles, and in disease models, to identify potential therapeutic targets.

Potential for Developing Novel Chemical Entities Targeting Oxytocin Receptors

The insights gained from studying compounds like this compound are instrumental in the rational design and development of novel chemical entities that target oxytocin receptors. The goal is to create highly selective and potent modulators that can either enhance (agonists) or inhibit (antagonists) OTR activity with improved pharmacokinetic profiles.

Current therapeutic strategies involving oxytocin receptor modulation include peptide antagonists like Atosiban and Barusiban, primarily used as tocolytic agents to inhibit preterm labor. nih.govtocris.comcochrane.org However, these peptide-based drugs often suffer from limitations such as poor oral bioavailability and limited ability to cross the blood-brain barrier, restricting their utility for central nervous system applications. wikipedia.org

The development of non-peptide, small-molecule OTR modulators, exemplified by compounds like L-371,257 and OT-R antagonist 1, represents a significant advancement. wikipedia.orgtocris.commedchemexpress.com These compounds offer advantages in terms of oral activity and potential for central nervous system penetration, making them more promising for addressing neuropsychiatric disorders. wikipedia.org this compound, as a synthetic antagonist, contributes to this research by providing a chemical scaffold or a mechanistic understanding that can inform the design of future compounds. The challenge remains in achieving high selectivity over related vasopressin receptors (V1aR, V1bR) to minimize off-target effects. wikipedia.orgwikipedia.orgnih.gov

Table 1: Select Oxytocin Receptor Modulators and Their Characteristics

Compound NameTypeKey Action/EffectSelectivityPubChem CID
This compoundAntagonistImpairs social memory in rats scirp.org-Not readily available under this exact name
OxytocinAgonistFacilitates parturition, lactation, social bonding, memory wikipedia.orgmedchemexpress.comBinds to OTR, V1aR, V1bR nih.gov439302 wikipedia.org
AtosibanAntagonistInhibits uterine contractions, mixed V1a/OTR antagonist nih.govtocris.comMixed V1a/OTR nih.gov6917878
L-371,257AntagonistPotent, selective OTR antagonist, orally active tocris.com>800-fold over V1a/V2 tocris.com9878233
LIT-001AgonistImproves social interaction in mouse autism models medchemexpress.comNon-selective over vasopressin receptors medchemexpress.comwikipedia.org124733190

Strategic Considerations for Future Preclinical Investigations of Oxytocin System Modulators

Future preclinical investigations of oxytocin system modulators, including this compound and novel entities derived from its research, require a multifaceted approach to ensure comprehensive characterization and translational relevance.

Detailed Pharmacological Profiling : Beyond basic affinity and potency, future studies should meticulously characterize the signaling pathways activated or inhibited by these compounds (e.g., G-protein coupling, β-arrestin recruitment). The oxytocin receptor, a G protein-coupled receptor, activates diverse signaling cascades, and understanding biased agonism/antagonism is crucial for predicting therapeutic effects. wikipedia.orgfrontiersin.orgresearchgate.net

In Vivo Efficacy and Mechanism of Action : Rigorous in vivo studies using relevant animal models (e.g., rodents, prairie voles, non-human primates) are essential to confirm behavioral and physiological effects, such as those observed with this compound on social memory. scirp.orgresearchgate.netthetransmitter.orgnih.gov Advanced neuroimaging techniques and genetically-encoded sensors can help elucidate the precise neural circuits and cellular populations affected by these modulators. researchgate.netvirginia.educeltarys.comnih.gov

Selectivity and Off-Target Effects : Given the structural similarity between oxytocin and vasopressin receptors, thorough evaluation of selectivity against vasopressin receptor subtypes (V1a, V1b, V2) is paramount to avoid undesirable side effects. wikipedia.orgnih.gov

Pharmacokinetic and Pharmacodynamic Properties : Assessment of absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier permeability for centrally acting compounds, is critical for predicting clinical utility. wikipedia.org

Long-term Effects and Developmental Considerations : Investigating the long-term consequences of chronic modulation of the oxytocin system, especially during critical developmental windows, is important, as early-life experiences can induce plastic changes in the oxytocin system. medchemexpress.com

Genetic and Individual Variability : Acknowledging that genetic variations in the oxytocin receptor gene (OXTR) can influence individual responses to oxytocin and its modulators is vital. Future research should consider how genetic background might impact the efficacy and safety of these compounds, paving the way for personalized medicine approaches. drugbank.comthetransmitter.orgceltarys.com

By adhering to these strategic considerations, preclinical investigations can more effectively translate findings from compounds like this compound into the development of safe and effective therapeutics targeting the oxytocin system for a range of health and disease states.

Q & A

Q. How to integrate omics data into this compound mechanism studies?

  • Methodological Answer :
  • Combine transcriptomics, proteomics, and metabolomics via multi-omics integration platforms .
  • Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify disrupted biological networks.
  • Validate hypotheses with CRISPR-based gene editing or siRNA knockdowns .

Key Methodological Frameworks

FrameworkComponentsApplication to this compound Research
PICOT Population, Intervention, Comparison, Outcome, TimeDesigning RCTs for efficacy studies
FINER Feasible, Interesting, Novel, Ethical, RelevantPrioritizing research questions
PEO Population, Exposure, OutcomeEnvironmental exposure studies

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